N,N''-Dimethylarginine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

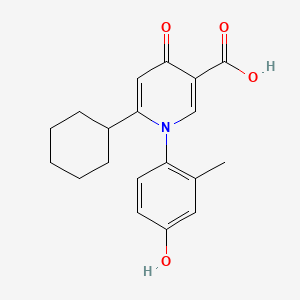

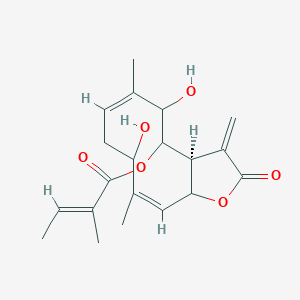

N,N’‘-Dimethylarginine, also known as asymmetric dimethylarginine, is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally-essential amino acid. N,N’'-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and cardiovascular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’‘-Dimethylarginine is formed by the methylation of arginine residues in proteins. This reaction involves the enzyme protein arginine methyltransferase, which uses S-adenosylmethionine as the methyl donor. The methylation process results in the formation of N,N’'-Dimethylarginine, which is then released after proteolysis .

Industrial Production Methods

Industrial production of N,N’'-Dimethylarginine typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry for the precise and accurate measurement of the compound in biological fluids. This method overcomes the problems of extensive sample preparation, unspecific detection, and external calibration .

Chemical Reactions Analysis

Types of Reactions

N,N’'-Dimethylarginine undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of N,N’'-Dimethylarginine to other metabolites.

Reduction: This reaction can lead to the formation of simpler compounds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include S-adenosylmethionine as the methyl donor and S-adenosylhomocysteine as the demethylated product. The conditions for these reactions typically involve enzymatic processes within the cytoplasm of cells .

Major Products Formed

The major products formed from these reactions include nitric oxide, which plays a crucial role in maintaining vascular homeostasis, and other metabolites that are involved in various biological processes .

Scientific Research Applications

N,N’'-Dimethylarginine has several scientific research applications, including:

Chemistry: It is used as a marker for the study of protein methylation processes.

Biology: It is involved in the regulation of nitric oxide synthesis, which is essential for various physiological functions.

Mechanism of Action

N,N’'-Dimethylarginine exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This inhibition occurs through the competitive displacement of L-arginine from the active site of the enzyme. As a result, the synthesis of nitric oxide is reduced, leading to various physiological effects such as decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Comparison with Similar Compounds

Similar Compounds

Symmetric Dimethylarginine: This compound is also a derivative of L-arginine but has two methyl groups at different positions.

L-Arginine: This is the parent compound from which N,N’'-Dimethylarginine is derived.

Uniqueness

N,N’'-Dimethylarginine is unique due to its role as an endogenous inhibitor of nitric oxide synthase. This property makes it a crucial regulator of nitric oxide synthesis and a potential biomarker for cardiovascular diseases .

Properties

CAS No. |

33600-80-5 |

|---|---|

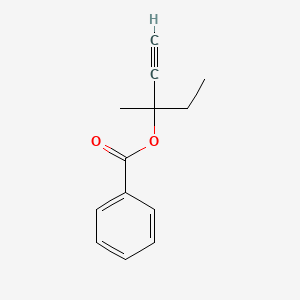

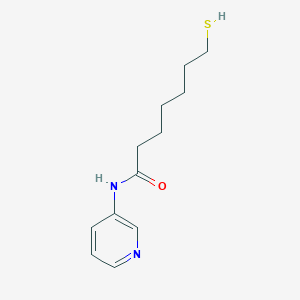

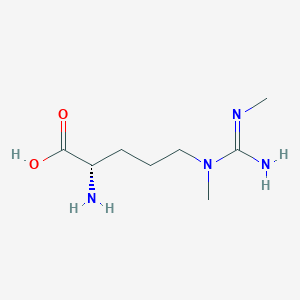

Molecular Formula |

C8H18N4O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(2S)-2-amino-5-[methyl-(N'-methylcarbamimidoyl)amino]pentanoic acid |

InChI |

InChI=1S/C8H18N4O2/c1-11-8(10)12(2)5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1 |

InChI Key |

LMRASILBPZVFIW-LURJTMIESA-N |

Isomeric SMILES |

CN=C(N)N(C)CCC[C@@H](C(=O)O)N |

Canonical SMILES |

CN=C(N)N(C)CCCC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.